(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone (4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.: 548783-48-8
VCID: VC0143417
InChI: InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3/t18-,19-/m1/s1
SMILES: CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Molecular Formula: C21H29NO3
Molecular Weight: 343.467

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone

CAS No.: 548783-48-8

Cat. No.: VC0143417

Molecular Formula: C21H29NO3

Molecular Weight: 343.467

* For research use only. Not for human or veterinary use.

(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone - 548783-48-8

Specification

CAS No. 548783-48-8
Molecular Formula C21H29NO3
Molecular Weight 343.467
IUPAC Name (4R)-4-benzyl-3-[(2S)-2-prop-2-enyloctanoyl]-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C21H29NO3/c1-3-5-6-10-14-18(11-4-2)20(23)22-19(16-25-21(22)24)15-17-12-8-7-9-13-17/h4,7-9,12-13,18-19H,2-3,5-6,10-11,14-16H2,1H3/t18-,19-/m1/s1
Standard InChI Key NYIOEDUOZUIYCF-RTBURBONSA-N
SMILES CCCCCCC(CC=C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator